BIIL-260-glucuronate

Description

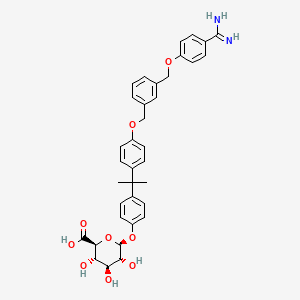

BIIL-260-glucuronate is the glucuronidated metabolite of BIIL-260 hydrochloride (CAS: 192581-24-1), a compound with the molecular formula C₃₀H₃₁ClN₂O₃ and a molecular weight of 503.03 g/mol . Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, involves the conjugation of glucuronic acid to a parent compound, enhancing water solubility for renal or biliary excretion.

Properties

CAS No. |

204974-94-7 |

|---|---|

Molecular Formula |

C36H38N2O9 |

Molecular Weight |

642.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[2-[4-[[3-[(4-carbamimidoylphenoxy)methyl]phenyl]methoxy]phenyl]propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C36H38N2O9/c1-36(2,25-10-16-28(17-11-25)46-35-31(41)29(39)30(40)32(47-35)34(42)43)24-8-14-27(15-9-24)45-20-22-5-3-4-21(18-22)19-44-26-12-6-23(7-13-26)33(37)38/h3-18,29-32,35,39-41H,19-20H2,1-2H3,(H3,37,38)(H,42,43)/t29-,30-,31+,32-,35+/m0/s1 |

InChI Key |

FIMQVXNJBFDOAA-RSENBJTISA-N |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIIL-260-glucuronate involves multiple steps, starting from the precursor BIIL-284. The primary synthetic route includes the glucuronidation of BIIL-260, which is achieved through the reaction with glucuronic acid derivatives under specific conditions. The reaction typically requires a catalyst and is conducted in an organic solvent at controlled temperatures .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

BIIL-260-glucuronate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

BIIL-260-glucuronate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study leukotriene receptor interactions and to develop new anti-inflammatory agents.

Biology: The compound is utilized in research to understand the role of leukotriene B4 in various biological processes, including inflammation and immune response.

Medicine: this compound is investigated for its potential therapeutic applications in treating inflammatory diseases such as asthma and arthritis.

Mechanism of Action

BIIL-260-glucuronate exerts its effects by binding to the leukotriene B4 receptor, thereby inhibiting the receptor’s interaction with its natural ligand. This inhibition prevents the downstream signaling pathways that lead to inflammation. The molecular targets include the leukotriene B4 receptor on neutrophils and other immune cells, which play a crucial role in the inflammatory response .

Comparison with Similar Compounds

Comparison with Similar Glucuronidated Compounds

Structural and Functional Analogues

Table 1: Key Properties of BIIL-260-Glucuronate and Comparable Compounds

*Estimated based on glucuronic acid (194.14 g/mol) addition to BIIL-260 hydrochloride.

Transport Mechanisms

This compound is hypothesized to follow the transport pathways of other glucuronides, such as 17β-glucuronosyl estradiol and glucuronosyl etoposide, which are actively exported via MRP1/2 proteins. MRP1 exhibits a transport efficiency (Vₘₐₓ/Kₘ) of 42 mL·min⁻¹·mg⁻¹ for 17β-glucuronosyl estradiol, with a Kₘ of 1.5 μM .

Enzymatic Interactions

- UGT Enzymes : Unlike Allyl D-Glucuronate , which is used to probe UGT isoform specificity in vitro , this compound is a metabolic product of hepatic UGTs.

- Substrate Specificity: this compound’s formation depends on the parent compound’s chemical structure, similar to etoposide glucuronidation, which occurs at phenolic hydroxyl groups .

Pharmacokinetic and Therapeutic Implications

- Excretion : Glucuronides like this compound rely on MRP transporters for biliary excretion, contrasting with calcium gluconate , which is renally excreted via passive filtration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.